Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tert-butyl group, a nitrobenzoyl group, and an indolizinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst.
Addition of the Tert-Butyl Group: The tert-butyl group is typically added via an alkylation reaction using tert-butyl bromide and a strong base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolizine core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate can be compared with other indolizine derivatives, such as:
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate: Similar structure but with a methyl group instead of a nitro group.
Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate: Contains a chlorine atom instead of a nitro group.
Ethyl 7-tert-butyl-3-(4-hydroxybenzoyl)-1-indolizinecarboxylate: Features a hydroxyl group instead of a nitro group.
Properties
CAS No. |
853329-83-6 |
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Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(4-nitrobenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-6-8-16(9-7-14)24(27)28)23-11-10-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
APLONGBDYGBERU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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